molecular formula C23H30N2O B12804180 trans-3-Methylfentanyl CAS No. 65814-07-5

trans-3-Methylfentanyl

Cat. No.: B12804180
CAS No.: 65814-07-5
M. Wt: 350.5 g/mol
InChI Key: MLQRZXNZHAOCHQ-UGKGYDQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-3-Methylfentanyl: is a potent synthetic opioid analgesic, structurally related to fentanyl. It is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function. The compound is known for its high analgesic potency, which is slightly more active than fentanyl .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methylfentanyl involves several steps. One method starts with 3-methyl-4-oxopiperidinecarboxylate, which is condensed with aniline to form an imine. This imine is then reduced to an amine, which is propionylated to afford a mixture of cis-(±) and trans-(±) methyl 3-methyl-4-[N-(1-propionoxy)-N-phenylamino]-l-piperidinecarboxylates. These isomers are separated by fractional crystallization. The N-carbalkoxy groups are removed by refluxing in hydrobromic acid, yielding the corresponding cis-(±) and trans-(±) diastereoisomers .

Industrial Production Methods: Industrial production methods for this compound are not widely documented due to its high potency and potential for misuse. the general approach involves large-scale synthesis using similar steps as described above, with careful control of reaction conditions to ensure the desired isomer is produced.

Chemical Reactions Analysis

Types of Reactions: trans-3-Methylfentanyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

trans-3-Methylfentanyl exerts its effects by binding to opioid receptors, primarily the μ-opioid receptor. This binding inhibits adenylate cyclase activity, reducing intracellular cyclic AMP levels. This leads to the inhibition of nociceptive neurotransmitter release, such as substance P, GABA, dopamine, acetylcholine, and noradrenaline. The compound also inhibits the release of vasopressin, somatostatin, insulin, and glucagon .

Comparison with Similar Compounds

  • Fentanyl
  • α-Methylfentanyl
  • cis-3-Methylfentanyl
  • Sufentanil
  • Alfentanil
  • Remifentanil

Uniqueness: trans-3-Methylfentanyl is unique due to its high potency and specific binding affinity to opioid receptors. Compared to fentanyl, it is slightly more active, and its cis isomer is even more potent . This makes it a valuable compound for research but also poses significant risks for misuse and overdose.

Biological Activity

trans-3-Methylfentanyl (3-MF) is a potent synthetic opioid that has garnered attention due to its significant biological activity and associated risks, particularly in the context of illicit drug use. This article explores its pharmacological properties, metabolic pathways, and toxicological implications based on diverse research findings.

This compound is an analog of fentanyl and belongs to the class of 4-anilidopiperidine compounds. Its chemical structure is characterized by a methyl group at the 3-position of the phenethyl moiety, which enhances its potency. The compound acts primarily as a μ-opioid receptor agonist, with binding affinity estimated to be 400-6000 times greater than morphine . The mechanism involves the activation of G-protein coupled receptors, leading to inhibition of adenylate cyclase and modulation of neurotransmitter release .

Biological Activity and Potency

Research indicates that trans-3-MF exhibits high selectivity for μ-opioid receptors while showing lower affinities for δ- and κ-opioid receptors. A comparative analysis reveals that its potency varies significantly between its cis and trans isomers. The following table summarizes the potency and selectivity profiles:

Compoundμ-Receptor Affinity (Ki)δ-Receptor Affinity (Ki)κ-Receptor Affinity (Ki)
This compound3.45×109M3.45\times 10^{-9}M Low Almost inactive
Fentanyl9.45×109M9.45\times 10^{-9}M Higher than 3-MF Low
Morphine1.94×107M1.94\times 10^{-7}M Moderate Low

Metabolism and Toxicology

The metabolism of trans-3-MF primarily occurs in the liver, involving pathways such as N-dealkylation and hydroxylation, with CYP3A4 being a key enzyme in its biotransformation . The metabolites may retain some opioid activity; however, most are considered inactive.

A study analyzing postmortem blood samples revealed that the mean concentration of trans-3-MF was approximately 0.46 ng/mL , with significant variability among cases, highlighting the challenges in detecting this compound in forensic toxicology . The concentrations found in fatal overdose cases are notably low compared to other opioids, necessitating sensitive analytical methods for accurate quantification.

Case Studies

Several case studies illustrate the clinical implications of trans-3-MF exposure:

  • Estonian Epidemic : An epidemic involving trans-3-MF resulted in numerous fatalities, with average concentrations around 1.9 ng/mL , significantly lower than those observed for fentanyl-related deaths in North America .
  • Forensic Analysis : In a study involving 125 deaths linked to fentanyl analogs, trans-3-MF was identified in several cases, emphasizing its role in contemporary opioid crises and the need for enhanced detection methods in toxicological assessments .

Properties

CAS No.

65814-07-5

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

N-[(3S,4S)-3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C23H30N2O/c1-3-23(26)25(21-12-8-5-9-13-21)22-15-17-24(18-19(22)2)16-14-20-10-6-4-7-11-20/h4-13,19,22H,3,14-18H2,1-2H3/t19-,22-/m0/s1

InChI Key

MLQRZXNZHAOCHQ-UGKGYDQZSA-N

Isomeric SMILES

CCC(=O)N([C@H]1CCN(C[C@@H]1C)CCC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(=O)N(C1CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.